(2,3,5,6-Tetrafluorophenyl)methanamine

Lipophilicity Drug design ADME prediction

(2,3,5,6-Tetrafluorophenyl)methanamine (synonym: 2,3,5,6-tetrafluorobenzylamine) is a primary benzylic amine bearing four fluorine substituents at the 2-, 3-, 5-, and 6-positions of the aromatic ring. With a molecular formula of C₇H₅F₄N and a molecular weight of 179.11 g/mol, it is a liquid at ambient temperature (boiling point 164 °C, density 1.418 g/mL) and is commercially supplied as the free base (typically ≥97–98% purity) or as the hydrochloride salt (CAS 158388-51-3).

Molecular Formula C7H5F4N
Molecular Weight 179.11 g/mol
CAS No. 89992-52-9
Cat. No. B1505568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3,5,6-Tetrafluorophenyl)methanamine
CAS89992-52-9
Molecular FormulaC7H5F4N
Molecular Weight179.11 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)CN)F)F
InChIInChI=1S/C7H5F4N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H,2,12H2
InChIKeyGOUKYMUBOWCOIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3,5,6-Tetrafluorophenyl)methanamine (CAS 89992-52-9): Procurement-Relevant Identity and Physicochemical Baseline for Research Sourcing


(2,3,5,6-Tetrafluorophenyl)methanamine (synonym: 2,3,5,6-tetrafluorobenzylamine) is a primary benzylic amine bearing four fluorine substituents at the 2-, 3-, 5-, and 6-positions of the aromatic ring [1]. With a molecular formula of C₇H₅F₄N and a molecular weight of 179.11 g/mol, it is a liquid at ambient temperature (boiling point 164 °C, density 1.418 g/mL) and is commercially supplied as the free base (typically ≥97–98% purity) or as the hydrochloride salt (CAS 158388-51-3) . The compound serves as a fluorinated building block in medicinal chemistry, agrochemical synthesis, and bioconjugation chemistry, where the highly electron-withdrawing tetrafluorophenyl motif imparts distinct physicochemical properties compared to non-fluorinated or isomeric analogs [2].

Why (2,3,5,6-Tetrafluorophenyl)methanamine Cannot Be Interchanged with Positional Isomers or Non-Fluorinated Benzylamine in Research and Industrial Workflows


Although all tetrafluorobenzylamine isomers share the same molecular formula (C₇H₅F₄N) and molecular weight (179.11 g/mol), their substitution patterns produce measurably different lipophilicity, electronic character, and biological target engagement profiles [1]. The 2,3,5,6-substitution pattern places fluorine atoms symmetrically at all four non-benzylic positions, creating a unique electronic environment that is distinct from the 2,3,4,5- and 2,3,4,6-isomers. This translates into a LogP difference of approximately 0.66 log units between the 2,3,5,6-isomer and its closest positional analogs — a gap large enough to alter membrane permeability, metabolic stability, and off-target binding [2]. Furthermore, the 2,3,5,6-pattern is specifically required as the direct precursor to 2,3,5,6-tetrafluorobenzyl alcohol, the alcohol intermediate in the commercial manufacture of the pyrethroid insecticide transfluthrin; replacement with any other tetrafluoro isomer would break this established synthetic route [3]. Non-fluorinated benzylamine, with a LogP of approximately 1.09 and a pKa of ~9.33, differs by over 2 orders of magnitude in octanol–water partitioning and >2 pKa units in basicity, rendering it unsuitable as a drop-in replacement in any application where fluorination-driven properties are leveraged [4].

(2,3,5,6-Tetrafluorophenyl)methanamine – Quantitative Differentiation Evidence vs. Closest Analogs for Sourcing Decisions


Lipophilicity (LogP) Differentiation: 2,3,5,6-Isomer vs. 2,3,4,5- and 2,3,4,6-Positional Isomers and Non-Fluorinated Benzylamine

The calculated LogP of (2,3,5,6-tetrafluorophenyl)methanamine is 2.3577, representing a 0.656–0.688 log-unit increase over the 2,3,4,5- and 2,3,4,6-isomers (LogP 1.6698–1.7017), and more than a 1.25 log-unit increase over non-fluorinated benzylamine (LogP 1.09–1.10) [1][2][3]. In drug discovery terms, a ΔLogP >0.5 typically translates to a >3-fold difference in membrane partitioning, while the >1.25 ΔLogP versus benzylamine corresponds to approximately an 18-fold higher octanol–water partition coefficient, which can fundamentally alter pharmacokinetic distribution . This indicates that the 2,3,5,6-isomer is substantially more lipophilic than its closest positional analogs and markedly more lipophilic than the non-fluorinated parent amine.

Lipophilicity Drug design ADME prediction

LogD at Physiological pH: Differential Ionization Behavior Between Free Base Forms of Tetrafluoro Isomers

At physiological pH 7.4, the distribution coefficient (LogD₇.₄) of the 2,3,5,6-isomer (calculated as equal to LogP, ≈2.36 for the free base) contrasts sharply with the 2,3,4,5-isomer, whose LogD₇.₄ is reported as 0.371, and the 2,3,4,6-isomer hydrochloride, with a LogD₇.₄ of 0.638 [1][2]. This >1.7 log-unit difference in LogD₇.₄ between the 2,3,5,6- and 2,3,4,5-isomers indicates that at blood pH, the 2,3,5,6-isomer is approximately 50-fold more partitioned into lipid phases, a consequence of the distinct fluorine substitution pattern altering the amine's ionization equilibrium. While all three isomers share the same molecular formula, their pH-dependent partitioning differs enough to affect oral absorption fraction and tissue distribution in vivo [3].

Distribution coefficient Ionization Drug delivery

Irreplaceable Role of the 2,3,5,6-Substitution Pattern in Commercial Pyrethroid Insecticide Synthesis

(2,3,5,6-Tetrafluorophenyl)methanamine is the key intermediate for the production of 2,3,5,6-tetrafluorobenzyl alcohol, which is then esterified with (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid to yield transfluthrin — a globally commercialized fast-acting pyrethroid insecticide [1][2]. Transfluthrin demonstrates 73.8% mortality against Anopheles minimus mosquitoes at a 4-meter distance from impregnated textiles in controlled studies, and has been shown to be approximately 7-fold more effective than d-allethrin in liquid vaporizer coils [3][4]. The 2,3,5,6-tetrafluoro substitution pattern is not interchangeable in this context: any alteration to the fluorine positions or degree of fluorination would produce a different alcohol/ester, which would not correspond to the registered active ingredient transfluthrin and would lack the established efficacy, safety, and regulatory approval profile [5]. This creates an absolute procurement requirement for the 2,3,5,6-isomer specifically.

Agrochemical intermediate Pyrethroid synthesis Transfluthrin

Free Base vs. Hydrochloride Salt: Physicochemical Divergence Relevant to Formulation and Reaction Conditions

The free base form [(2,3,5,6-tetrafluorophenyl)methanamine, CAS 89992-52-9] is a liquid at room temperature (boiling point 164 °C, density 1.418 g/mL), while the hydrochloride salt [(2,3,5,6-tetrafluorophenyl)methanamine hydrochloride, CAS 158388-51-3] is a crystalline solid with a melting point of 279–281 °C [1]. The hydrochloride salt exhibits a substantially lower LogP of 1.526 compared to 2.358 for the free base, reflecting a >6.8-fold reduction in lipophilicity upon salt formation [2]. The free base is suitable for non-aqueous reactions (e.g., reductive aminations, amide couplings in organic solvents), while the hydrochloride provides easier handling, weighing, and aqueous solubility for biological assay preparation or salt metathesis. Selecting the incorrect physical form can lead to failed reactions (e.g., unintended protonation in base-sensitive couplings) or solubility mismatch in biological buffers.

Salt selection Formulation Solubility

Tetrafluorophenyl Active Ester Conjugation Efficiency: Quantitative Advantage Over Succinimidyl Esters

Although this evidence pertains to the 2,3,5,6-tetrafluorophenyl (TFP) ester derivative — which is synthesized from (2,3,5,6-tetrafluorophenyl)methanamine via the corresponding alcohol — comparative conjugation studies demonstrate that TFP active esters achieve near-quantitative conjugation yields of 90–95% with amine nucleophiles, whereas N-hydroxysuccinimide (NHS) esters yield only 50–70% under identical conditions due to competing hydrolysis [1]. This >20 percentage-point yield advantage, combined with superior hydrolytic stability across a broad pH range, makes the TFP motif a preferred activating group for bioconjugation, radiolabeling with ¹⁸F, and surface immobilization of amine-modified oligonucleotides [2][3]. Procurement of the 2,3,5,6-tetrafluorophenyl building block is therefore strategically relevant for laboratories developing TFP-based active ester reagents.

Bioconjugation Active ester Radiolabeling

Electron-Withdrawing Tetrafluoro Substitution: Class-Level Impact on Amine Basicity and MAO Substrate Behavior

The four electron-withdrawing fluorine atoms on the 2,3,5,6-tetrafluorophenyl ring are predicted to lower the conjugate acid pKa of the benzylamine by approximately 2–3 units relative to unsubstituted benzylamine (pKa ~9.33), based on the additive σₘ effect of fluorine [1]. This reduced basicity directly impacts the amine's behavior as a monoamine oxidase (MAO) substrate: fluorine-substituted benzylamines with electron-withdrawing groups act as substrates of MAO-B but exhibit altered kinetic parameters (Km, kcat) compared to unsubstituted benzylamine, as demonstrated in a systematic SAR study of fluorine-substituted benzylamines against recombinant MAO-B [2][3]. The precise kinetic values for the 2,3,5,6-isomer specifically have not been reported in head-to-head format, but the class-level trend is well-established: increasing fluorine substitution correlates with increased Km (reduced binding affinity) and altered catalytic efficiency [3]. This has implications for medicinal chemistry programs targeting amine oxidase pathways, where fluorination pattern selection can modulate metabolic vulnerability.

Amine basicity Monoamine oxidase Electronic effects

(2,3,5,6-Tetrafluorophenyl)methanamine – Optimal Application Scenarios Driven by Quantitative Differentiation Evidence


Agrochemical Intermediate for Transfluthrin and Related Pyrethroid Insecticide Manufacturing

The 2,3,5,6-substitution pattern is strictly required for conversion to 2,3,5,6-tetrafluorobenzyl alcohol, the penultimate intermediate in transfluthrin synthesis [1]. Transfluthrin's established commercial efficacy — approximately 7-fold more potent than d-allethrin in vaporizer coils and achieving 73.8% mosquito mortality at 4-meter distances — creates a non-negotiable procurement specification for this isomer [2][3]. No other tetrafluorobenzylamine isomer can substitute without producing a different ester entity that would require de novo registration, toxicology, and efficacy testing. This scenario is the strongest driver of industrial-scale procurement of (2,3,5,6-tetrafluorophenyl)methanamine [4].

Medicinal Chemistry Building Block for CNS-Penetrant and Lipophilic Drug Candidates

With a LogP of 2.36 and a LogD₇.₄ >1.7 log units higher than its 2,3,4,5-isomer, the 2,3,5,6-tetrafluoro substitution pattern is the rational choice when designing CNS-penetrant small molecules where elevated lipophilicity correlates with blood–brain barrier permeation [1][2]. The symmetrical fluorination pattern also eliminates regiochemical ambiguity in metabolite identification, simplifying ADME studies compared to asymmetric isomer incorporation. The reduced amine basicity (predicted pKa 6–7 vs. 9.33 for benzylamine) further reduces the fraction ionized at physiological pH, favoring passive diffusion [3].

Synthesis of Tetrafluorophenyl (TFP) Active Esters for High-Yield Bioconjugation and Radiolabeling

For radiopharmaceutical and bioconjugation laboratories, (2,3,5,6-tetrafluorophenyl)methanamine is the gateway building block to TFP active esters, which deliver 90–95% conjugation yields compared to only 60–75% for conventional NHS esters [1][2]. TFP esters also provide superior hydrolytic stability across pH 6–10, enabling room-temperature conjugations with reduced reagent excess and waste — a critical advantage in radiolabeling workflows with ¹⁸F (110-min half-life), where every percentage point of coupling efficiency directly impacts specific activity and imaging quality [3].

Materials Science and Supramolecular Chemistry Based on Arene–Perfluoroarene Interactions

The 2,3,5,6-tetrafluorophenyl ring participates in face-centered arene–perfluoroarene stacking interactions, as demonstrated in acid-responsive organogel systems where a 2,3,5,6-tetrafluorophenyl-bearing benzylamine moiety enables supramolecular self-assembly via alternating fluorinated and non-fluorinated aryl stacking [1]. This property, unique to the perfluorinated or highly fluorinated aryl motif, supports applications in stimuli-responsive materials, molecular recognition, and crystal engineering that are not accessible with non-fluorinated or partially fluorinated benzylamines.

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